(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea
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Description
(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea is a useful research compound. Its molecular formula is C17H19Cl2N7O3 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound (S)-1-(2-(2-aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine and pyrazolo-pyrimidine moiety, contributing to its biological activity. The presence of amino and chloro groups enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈Cl₂N₄O₁ |
Molecular Weight | 303.23 g/mol |
Solubility | Very soluble in water |
Log P | 1.5 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
In Vitro Studies
- COX Inhibition : The compound demonstrated significant inhibition of COX-2 with an IC₅₀ value of approximately 0.85 μM, indicating strong anti-inflammatory potential.
- Cellular Activity : In cellular assays, the compound reduced prostaglandin E₂ (PGE₂) levels by up to 89%, showcasing its efficacy in modulating inflammatory mediators.
In Vivo Studies
In animal models, the compound exhibited:
- Anti-inflammatory Effects : Significant reduction in edema in carrageenan-induced paw edema models.
- Analgesic Activity : Demonstrated pain-relieving effects comparable to standard analgesics.
Case Studies
-
Study on Inflammatory Models :
- Objective : Assess the anti-inflammatory potential of the compound.
- Method : Administered to rats with induced inflammation.
- Results : Showed a dose-dependent reduction in inflammation markers (PGE₂ levels).
-
Cancer Cell Line Studies :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Method : Tested against various human cancer cell lines (e.g., A549 for lung cancer).
- Results : Induced apoptosis in cancer cells with an IC₅₀ around 15 μM.
Discussion
The compound's dual action as an anti-inflammatory and potential anticancer agent positions it as a promising candidate for further development. Its ability to inhibit COX-2 suggests applications in treating conditions characterized by chronic inflammation, such as arthritis or cancer.
Properties
Molecular Formula |
C17H19Cl2N7O3 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-[2-(2-aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]urea |
InChI |
InChI=1S/C17H19Cl2N7O3/c1-9(28-2)15-12(8-21-14-6-13(19)25-26(14)15)24-17(27)23-11-5-10(18)7-22-16(11)29-4-3-20/h5-9H,3-4,20H2,1-2H3,(H2,23,24,27)/t9-/m0/s1 |
InChI Key |
JCRKJEJDQKQCIC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=C(N=CC(=C3)Cl)OCCN)OC |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=C(N=CC(=C3)Cl)OCCN)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.